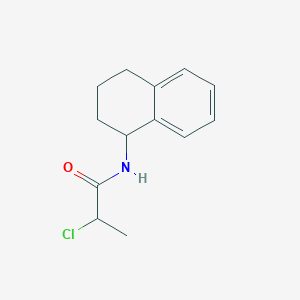

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA-714, is a molecule that has been extensively studied for its potential applications in neuroscience and cancer research.

Scientific Research Applications

Anticancer Potential

One significant area of research focuses on the synthesis and biological evaluation of derivatives related to this compound for anticancer activities. A study involving coumarin and quinolinone carboxamides, similar in structure to the specified compound, explored their effectiveness in inhibiting cancer cell growth. The structural analysis, through X-ray crystallography, confirmed the cis conformation of the amide bond, which plays a crucial role in their biological activity, indicating potential applications in cancer treatment (Matiadis et al., 2013). Another research highlighted the synthesis of phenyl-substituted derivatives of a "minimal" DNA-intercalating agent showing solid tumor activity, emphasizing the structure-activity relationship in anticancer drug design (Atwell et al., 1989).

Antimicrobial and Antimutagenic Properties

Research has also been conducted on the antimutagenic activity of phenylpropanoids, closely related to the chemical structure of interest, which demonstrated significant suppression of mutagen-induced gene expression. This suggests a possible role in antimicrobial and mutagenic protection (Miyazawa & Hisama, 2003).

Synthesis and Reactivity Studies

Furthermore, studies on the synthesis of related compounds, such as 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, offer insights into the chemical reactivity and potential pharmacological applications of these molecules. These compounds were evaluated for antimicrobial activity, presenting a link between their structural features and biological functions (Elkholy & Morsy, 2006).

Molecular and Electronic Structure Analysis

The investigation into the molecular and electronic structures of these compounds, including regioselectivity in reactions and the impact on their pharmacological properties, is crucial for understanding their mechanism of action. For example, DFT methods were used to explore the ethylation reaction of a related compound, shedding light on its acid/base behavior and reaction paths (Batalha et al., 2019).

properties

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-15-8-9-16(2)21-19(15)14-18(22(26)24-21)12-13-23-20(25)11-10-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAQMTSPXUMSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2563789.png)

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)

![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)

![1-(3-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563795.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)

![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)

![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2563810.png)